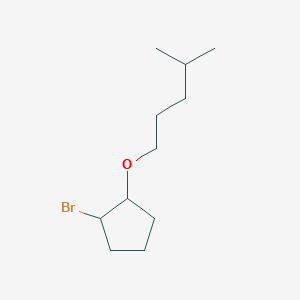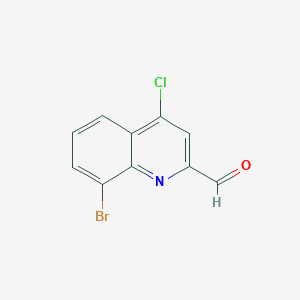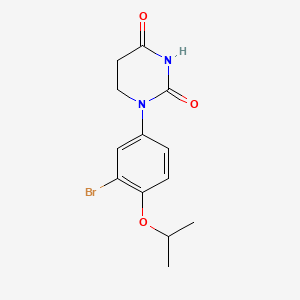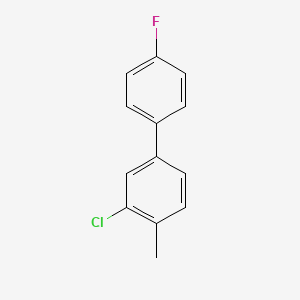
1-Bromo-2-((4-methylpentyl)oxy)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-((4-methylpentyl)oxy)cyclopentane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a bromine atom and an alkoxy group attached to a cyclopentane ring. The molecular formula of this compound is C11H21BrO .
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-((4-methylpentyl)oxy)cyclopentane can be synthesized through a multi-step process involving the bromination of cyclopentane and subsequent etherification. One common method involves the reaction of cyclopentanol with phosphorus tribromide to form bromocyclopentane . This intermediate is then reacted with 4-methyl-1-pentanol in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and etherification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-Bromo-2-((4-methylpentyl)oxy)cyclopentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of cyclopentanol derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: Reduction of the bromine atom can yield cyclopentane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Cyclopentanol derivatives.
Oxidation: Cyclopentanone or cyclopentanoic acid.
Reduction: Cyclopentane derivatives.
科学的研究の応用
1-Bromo-2-((4-methylpentyl)oxy)cyclopentane has several applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
作用機序
The mechanism of action of 1-Bromo-2-((4-methylpentyl)oxy)cyclopentane involves its interaction with specific molecular targets and pathways. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The alkoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
Bromocyclopentane: A simpler analog with only a bromine atom attached to the cyclopentane ring.
1-Bromo-4-methylpentane: A linear analog with a bromine atom attached to a pentane chain.
Cyclopentanol: The hydroxyl analog of cyclopentane, lacking the bromine atom.
Uniqueness
1-Bromo-2-((4-methylpentyl)oxy)cyclopentane is unique due to the presence of both a bromine atom and an alkoxy group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
特性
分子式 |
C11H21BrO |
|---|---|
分子量 |
249.19 g/mol |
IUPAC名 |
1-bromo-2-(4-methylpentoxy)cyclopentane |
InChI |
InChI=1S/C11H21BrO/c1-9(2)5-4-8-13-11-7-3-6-10(11)12/h9-11H,3-8H2,1-2H3 |
InChIキー |
GMFBIIOSBVIWFK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCOC1CCCC1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl[(3-methylidenecyclobutyl)methyl]amine](/img/structure/B13495460.png)





![(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13495483.png)

![tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate](/img/structure/B13495496.png)
![1',4'-Dimethyldispiro[oxane-4,2'-[3,6,7]trioxabicyclo[2.2.1]heptane-5',4''-oxane]](/img/structure/B13495505.png)

![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)
